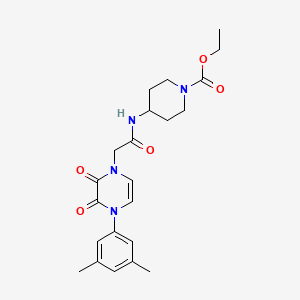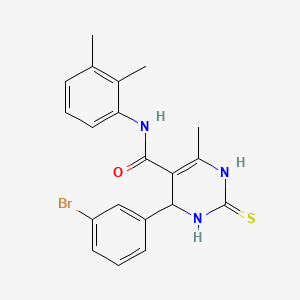
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, such as the Biginelli reaction. For instance, Gein et al. (2018) discuss the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst, highlighting the moderate to high yields obtained in this process (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
X-ray crystallography and quantum chemical calculations based on density functional theory (DFT) have been used for structural and electronic characterizations of tetrahydropyrimidine derivatives. Memarian et al. (2013) provide insights into the conformational features of these molecules, revealing a quasi-boat conformation for the heterocyclic ring (Memarian et al., 2013).
Chemical Reactions and Properties
The compounds in this class often exhibit a range of chemical reactions and properties. For example, synthesis methods can lead to the formation of different derivatives with varied properties. Dotsenko et al. (2013) discuss the unexpected results in the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, leading to the formation of pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).
Physical Properties Analysis
The physical properties of these compounds are often determined through spectroscopic methods and crystallography. Sharma et al. (2016) conducted X-ray diffraction studies to establish the crystal structure of related compounds, highlighting their molecular geometry and stabilizing interactions (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is synthesized through various reactions, often in the presence of catalysts. Gein et al. (2018) describe a synthesis method using sodium hydrogen sulfate as a catalyst, highlighting its non-toxicity and cost-effectiveness (Gein, Zamaraeva, & Dmitriev, 2018).
Structural and Conformational Analysis
Memarian et al. (2013) employed X-ray crystal structure analysis and density functional theory (DFT) to analyze the molecular structure and conformation of similar tetrahydropyrimidine derivatives. Their research provides insights into the stereochemistry and bonding characteristics of these compounds (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Biological Activities
Several studies have investigated the antimicrobial and antifungal properties of tetrahydropyrimidine derivatives. Akbari et al. (2008) synthesized compounds exhibiting significant inhibition of bacterial and fungal growth (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008). Gein et al. (2012) also confirmed antimicrobial activity in similar compounds, characterized through spectroscopy and mass spectrometry (Gein, Kholkin, Zamaraeva, Voronina, & Vakhrin, 2012).
Crystal Structure Analysis
Gurskaya et al. (2003) focused on the crystallography of tetrahydropyrimidine-2-thiones, shedding light on their potential as medicinal compounds. They used X-ray diffraction analysis to investigate molecular conformations (Gurskaya, Zavodnik, & Shutalev, 2003).
Potential Therapeutic Applications
Rana et al. (2004) explored the synthesis of various tetrahydropyrimidine derivatives for potential use as biologically active molecules, highlighting their anti-hypertensive properties (Rana, Kaur, & Kumar, 2004). Similarly, Rana et al. (2011) reported compounds synthesized for anti-ulcer activity (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Propiedades
IUPAC Name |
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYMTTXCKERDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

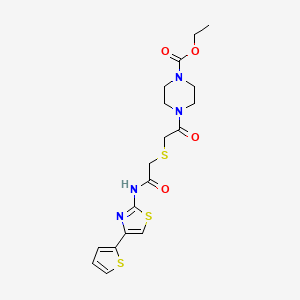
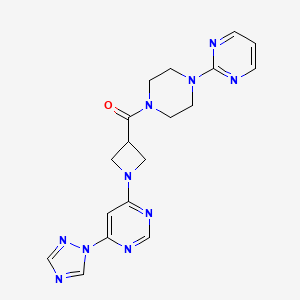
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
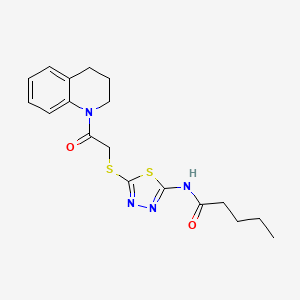
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)

